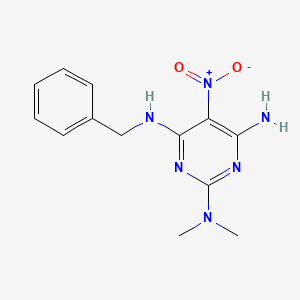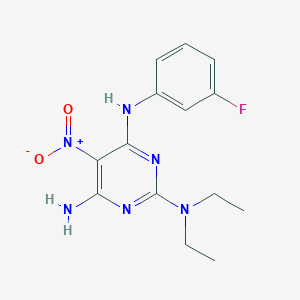
N'-Benzyl-N,N-dimethyl-5-nitro-pyrimidine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-benzyl-N2,N2-dimethyl-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the fourth position, two dimethyl groups attached to the nitrogen atom at the second position, and a nitro group at the fifth position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2,N2-dimethyl-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method starts with the nitration of a pyrimidine derivative to introduce the nitro group at the fifth position. This is followed by the alkylation of the nitrogen atoms at the second and fourth positions with dimethyl and benzyl groups, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of N4-benzyl-N2,N2-dimethyl-5-nitropyrimidine-2,4,6-triamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure consistent quality and high purity of the final product.
化学反応の分析
Types of Reactions
N4-benzyl-N2,N2-dimethyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzyl and dimethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields N4-benzyl-N2,N2-dimethyl-5-aminopyrimidine-2,4,6-triamine.
科学的研究の応用
N4-benzyl-N2,N2-dimethyl-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N4-benzyl-N2,N2-dimethyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and dimethyl groups can enhance binding affinity to specific sites, while the nitro group may participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N4-benzyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine
- N4-benzyl-N2,N2-dimethyl-5-aminopyrimidine-2,4,6-triamine
Uniqueness
N4-benzyl-N2,N2-dimethyl-5-nitropyrimidine-2,4,6-triamine is unique due to the specific combination of substituents on the pyrimidine ring, which can result in distinct chemical and biological properties. The presence of both benzyl and dimethyl groups, along with the nitro group, provides a unique profile that can be exploited for targeted applications in various fields.
特性
分子式 |
C13H16N6O2 |
|---|---|
分子量 |
288.31 g/mol |
IUPAC名 |
4-N-benzyl-2-N,2-N-dimethyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H16N6O2/c1-18(2)13-16-11(14)10(19(20)21)12(17-13)15-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H3,14,15,16,17) |
InChIキー |
XQOROTLNRPWWEL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-ethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11265602.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B11265604.png)

![4-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B11265610.png)
![4-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11265614.png)

![6-(4-ethylphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11265629.png)
![4-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B11265637.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide](/img/structure/B11265642.png)
![2-(4-methylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B11265644.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,3-dimethylbutanamide](/img/structure/B11265651.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B11265652.png)
![N-(2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11265675.png)
![2-(1,3-benzodioxol-5-yl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11265688.png)
